molecular formula C19H22N4O B2375231 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine CAS No. 885446-91-3

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine

Cat. No.: B2375231
CAS No.: 885446-91-3
M. Wt: 322.412
InChI Key: QGLGNPCWSBQHAU-UHFFFAOYSA-N
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Description

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine is a compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is known for its potential therapeutic applications, particularly as a ligand for alpha1-adrenergic receptors. These receptors are a class of G-protein-coupled receptors that play a crucial role in the contraction of smooth muscles in blood vessels, the lower urinary tract, and the prostate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine typically involves multi-step reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones, followed by cyclization reactions. The reaction conditions often involve the use of dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.

Scientific Research Applications

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with alpha1-adrenergic receptors. These receptors are involved in the contraction of smooth muscles and are targets for endogenous neurotransmitters like noradrenaline and epinephrine. By binding to these receptors, the compound can modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-({imidazo[1,2-a]pyridin-2-yl}methyl)-4-(2-methoxyphenyl)piperazine is unique due to its specific structural features, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a promising candidate for further research and potential therapeutic applications.

Properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O/c1-24-18-7-3-2-6-17(18)22-12-10-21(11-13-22)14-16-15-23-9-5-4-8-19(23)20-16/h2-9,15H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLGNPCWSBQHAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CN4C=CC=CC4=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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